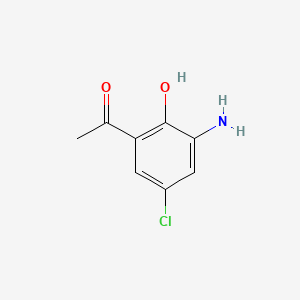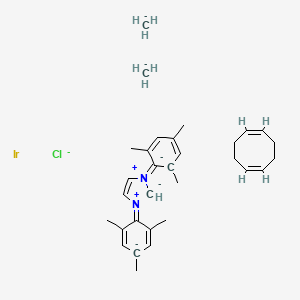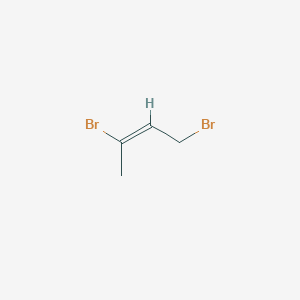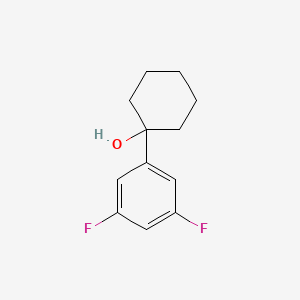
3-Amino-5-chloro-2-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Amino-5-chloro-2-hydroxyacetophenone involves the use of ortho-aminophenol as the starting material. The process includes the following steps :
Acetylation: Ortho-aminophenol reacts with acetic anhydride in the presence of a polar solvent under acidic or basic conditions to form 2-acetaminophenol acetic acid esters.
Fries Rearrangement: The esters undergo Fries rearrangement in an aprotic solvent, catalyzed by anhydrous titanium tetrachloride, to yield this compound.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and purity. The use of readily available raw materials and simple equipment makes the production process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenones depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-2-hydroxyacetophenone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-hydroxyacetophenone: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-2-hydroxyacetophenone: Lacks the amino group, which influences its chemical properties and applications.
3,5-Dichloro-2-hydroxyacetophenone:
Uniqueness
3-Amino-5-chloro-2-hydroxyacetophenone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 |
InChI-Schlüssel |
ZTIGWUVHBVZOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)



![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)





![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)

